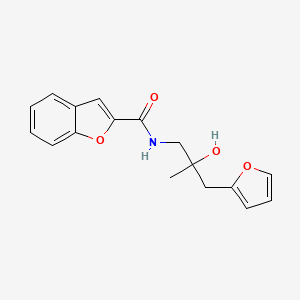

![molecular formula C32H21Br B3018080 9-([1,1'-联苯]-4-基)-10-溴-2-苯蒽 CAS No. 1195975-03-1](/img/structure/B3018080.png)

9-([1,1'-联苯]-4-基)-10-溴-2-苯蒽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

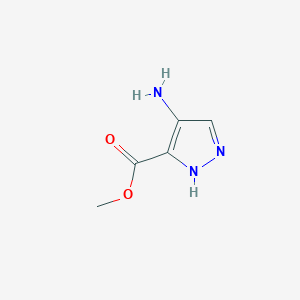

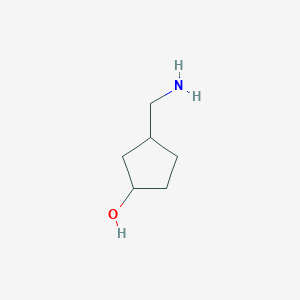

The compound "9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is of interest due to its potential applications in organic electronics and photonics, particularly because of its structural relation to anthracene derivatives that exhibit unique photophysical properties.

Synthesis Analysis

The synthesis of anthracene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 9,10-disubstituted anthracenes can be achieved through reactions such as Sonogashira cross-coupling, as demonstrated in the synthesis of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene . Similarly, the synthesis of 9-bromo-10-diphenylphosphanylanthracene involves the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate biphenyl and bromo-phenyl substituents at the 9 and 10 positions of the anthracene core.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can vary significantly depending on the substituents attached to the anthracene core. For example, the molecular structure of 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene exhibits a butterfly shape due to the presence of aryl groups on exocyclic methylene positions . This indicates that the introduction of substituents can lead to non-planar conformations, which can influence the photophysical properties of the molecule.

Chemical Reactions Analysis

Anthracene derivatives can undergo various chemical reactions, including oxidation and complexation. For instance, 9-bromo-10-diphenylphosphanylanthracene can be oxidized with chalcogens to yield different oxidized species . Additionally, 9-(Guanidinomethyl)-10-vinylanthracene derivatives show complexation with carboxylic acids or carboxylates . These reactions are crucial for modifying the properties of the anthracene derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure and substituents. For example, the solvatochromic properties of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene demonstrate how solvent polarity affects the fluorescence emission . Moreover, the aggregation-induced emission (AIE) behaviors of 9,10-dithienylanthracene derivatives highlight the impact of molecular packing and intermolecular interactions on their luminescent properties . These properties are essential for the development of materials for optical and electronic devices.

科学研究应用

光物理性质和光子上转换

蒽衍生物(包括具有联苯和苯基取代基的衍生物)因其光物理特性而受到研究。这些化合物对于开发有机发光二极管 (OLED) 和光子上转换系统至关重要。一项研究重点介绍了具有苯基和噻吩取代基的蒽的合成,展示了它们在三重态-三重态湮灭上转换 (TTA-UC) 系统中的潜力。这种上转换对于提高太阳能电池的效率和开发新的光子器件至关重要 (Gray 等,2015)。

发光和晶体结构

联苯咔唑衍生物已被合成并分析其发光特性。由于其高热稳定性和独特的发光特性,这些化合物在开发用于高级光学器件的材料方面显示出有希望的应用 (Tang 等,2021)。

有机发光二极管 (OLED)

蒽基化合物(特别是那些不含烷基链的化合物)因其溶解性和光学性质而受到探索,促进了溶液处理 OLED 的发展。这些材料有助于制造高效的蓝光 OLED,这对于显示和照明技术至关重要 (Yun 等,2016)。

细胞成像应用

蒽的衍生物(特别是那些包含噻吩单元的衍生物)已被发现表现出聚集诱导发射 (AIE) 特性。这些材料在生物成像中很有用,为细胞标记和追踪提供明亮的荧光。它们的可逆机械致变色性能也使其适用于传感和成像技术 (Wang 等,2020)。

电化学和自旋共振

蒽衍生物的电化学性质被研究以深入了解其氧化还原行为,这对于开发电子和光伏器件至关重要。这些研究提供了对这种化合物的电子结构的更深入理解,这与分子电子学相关 (Marcoux 等,1970)。

作用机制

Target of Action

The primary targets of the compound “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene”, also known as “10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene”, are currently unknown. This compound is a derivative of anthracene , a polycyclic aromatic hydrocarbon, and its targets could be similar to those of other anthracene derivatives.

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to other anthracene derivatives, it may interact with its targets in a similar manner. Anthracene derivatives are known for their photophysical properties , suggesting that this compound might interact with its targets through light-induced processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Anthracene derivatives are often used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer properties . This suggests that the compound might influence energy transfer pathways in its targets.

Pharmacokinetics

Pharmacokinetic studies would provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body . This information is crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other anthracene derivatives, it might exhibit similar effects. For instance, some anthracene derivatives are known to exhibit high thermal stability and blue emission with a high quantum yield . .

Action Environment

The action of this compound can be influenced by various environmental factors. It is also soluble in hot non-polar solvents due to its low polarity . These solubility properties suggest that the compound’s action, efficacy, and stability might be influenced by the solvent environment.

安全和危害

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects . The safety and hazards of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would likely depend on its specific structure and properties.

属性

IUPAC Name |

10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21Br/c33-32-28-14-8-7-13-27(28)31(25-17-15-24(16-18-25)22-9-3-1-4-10-22)30-21-26(19-20-29(30)32)23-11-5-2-6-12-23/h1-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZRYYKSIYQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

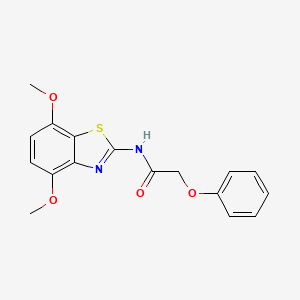

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

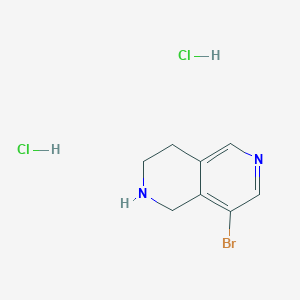

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

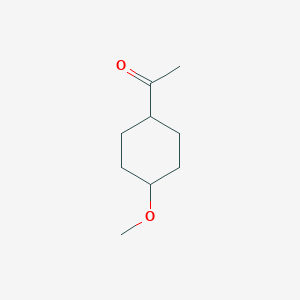

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)